2-Ethylsulfonyl-5-(trifluoromethyl)benzenediazonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylsulfonyl-5-(trifluoromethyl)benzenediazonium is a diazonium compound characterized by the presence of an ethylsulfonyl group and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylsulfonyl-5-(trifluoromethyl)benzenediazonium typically involves the diazotization of 2-Ethylsulfonyl-5-(trifluoromethyl)aniline. The process generally includes the following steps:
Nitration: The starting material, 2-Ethylsulfonyl-5-(trifluoromethyl)aniline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Diazotization: The resulting amine is diazotized by treating it with sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-Ethylsulfonyl-5-(trifluoromethyl)benzenediazonium undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aryl hydrazine.
Common Reagents and Conditions
Substitution Reactions: Reagents like potassium iodide, copper(I) chloride, and sodium hydroxide are commonly used.
Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide or sodium carbonate.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are employed.
Major Products Formed
Substitution Reactions: Products include aryl halides, phenols, and nitriles.
Coupling Reactions: Azo compounds and dyes.
Reduction Reactions: Aryl hydrazines.
Scientific Research Applications
2-Ethylsulfonyl-5-(trifluoromethyl)benzenediazonium has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in labeling and detection of biomolecules due to its ability to form stable azo compounds.
Medicine: Investigated for potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethylsulfonyl-5-(trifluoromethyl)benzenediazonium involves the formation of reactive intermediates such as aryl radicals or cations. These intermediates can then participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylsulfonyl-5-(trifluoromethyl)benzenediazonium
- 2-Ethylsulfonyl-4-(trifluoromethyl)benzenediazonium
- 2-Ethylsulfonyl-5-(difluoromethyl)benzenediazonium
Uniqueness
2-Ethylsulfonyl-5-(trifluoromethyl)benzenediazonium is unique due to the presence of both ethylsulfonyl and trifluoromethyl groups, which impart distinct chemical properties
Properties
CAS No. |
46811-46-5 |
---|---|
Molecular Formula |
C9H8F3N2O2S+ |
Molecular Weight |
265.23 g/mol |
IUPAC Name |
2-ethylsulfonyl-5-(trifluoromethyl)benzenediazonium |
InChI |
InChI=1S/C9H8F3N2O2S/c1-2-17(15,16)8-4-3-6(9(10,11)12)5-7(8)14-13/h3-5H,2H2,1H3/q+1 |
InChI Key |
VCYZOJIUAANVEU-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.